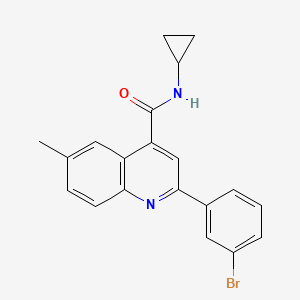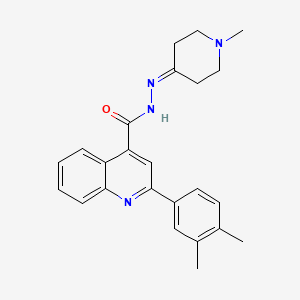
2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide
Overview
Description
2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide, also known as BQR695, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of quinolinecarboxamide derivatives and has been found to possess potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide involves the inhibition of the protein kinase CK2, which plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting CK2, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide induces apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. Moreover, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. Moreover, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting angiogenesis, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide restricts the blood supply to tumors, leading to their regression. Additionally, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has been found to enhance the immune response by activating T cells and natural killer cells, which are responsible for killing cancer cells.
Advantages and Limitations for Lab Experiments
2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It exhibits potent antitumor activity against various cancer cell lines, making it a valuable tool for studying cancer biology. Moreover, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has some limitations as well. It is a complex compound that requires expertise in organic chemistry for its synthesis. Moreover, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors for drug development.
Future Directions
There are several future directions for research on 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide. One direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. Another direction is to investigate its potential for combination therapy with chemotherapy drugs. Moreover, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide can be modified to improve its potency and selectivity towards CK2. Additionally, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide can be tested for its potential in other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide is a promising compound that exhibits potent antitumor activity and has potential therapeutic applications. Its mechanism of action involves the inhibition of CK2 and the NF-κB signaling pathway. 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide, including toxicity and pharmacokinetics studies, combination therapy, and modification of the compound. 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has the potential to become a valuable tool for cancer therapy and other diseases.
Scientific Research Applications
2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence. Moreover, 2-(3-bromophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2-(3-bromophenyl)-N-cyclopropyl-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-12-5-8-18-16(9-12)17(20(24)22-15-6-7-15)11-19(23-18)13-3-2-4-14(21)10-13/h2-5,8-11,15H,6-7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIKWXWREJRTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3CC3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-cyclopropyl-6-methylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4852731.png)
![4-(4-fluorophenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4852741.png)


![methyl 3-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4852762.png)
![N-[4-(benzyloxy)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4852768.png)
![N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4852776.png)

![1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852788.png)


![3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)